1-[(2,6-Diethoxyphenyl)diazenyl]naphthalen-2-ol
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Overview
Description
1-[(2,6-Diethoxyphenyl)diazenyl]naphthalen-2-ol is an azo compound, characterized by the presence of a diazenyl group (-N=N-) attached to a naphthalen-2-ol structure Azo compounds are known for their vivid colors and are widely used in dyeing industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Diethoxyphenyl)diazenyl]naphthalen-2-ol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,6-diethoxyaniline, which is then coupled with naphthalen-2-ol under controlled conditions. The reaction is usually carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-Diethoxyphenyl)diazenyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-[(2,6-Diethoxyphenyl)diazenyl]naphthalen-2-ol has several applications in scientific research:
Biology: Investigated for its potential as a biological stain due to its vivid color.
Medicine: Explored for its anticancer properties when complexed with transition metals.
Industry: Utilized as a dye in textile and printing industries due to its stability and colorfastness.
Mechanism of Action
The mechanism of action of 1-[(2,6-Diethoxyphenyl)diazenyl]naphthalen-2-ol, particularly in its role as a dye or in biological applications, involves the interaction of the azo group with various molecular targets. In biological systems, the compound can bind to proteins or nucleic acids, altering their function. The diazenyl group can also undergo redox reactions, influencing cellular processes and potentially leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Methoxyphenyl)diazenyl]naphthalen-2-ol
- 1-[(3-Methoxyphenyl)diazenyl]naphthalen-2-ol
- 1-[(4-Methoxyphenyl)diazenyl]naphthalen-2-ol
Uniqueness
1-[(2,6-Diethoxyphenyl)diazenyl]naphthalen-2-ol is unique due to the presence of two ethoxy groups on the phenyl ring, which can influence its electronic properties and reactivity. This structural variation can lead to differences in its chemical behavior and applications compared to its methoxy-substituted counterparts .
Properties
IUPAC Name |
1-[(2,6-diethoxyphenyl)diazenyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-24-17-10-7-11-18(25-4-2)20(17)22-21-19-15-9-6-5-8-14(15)12-13-16(19)23/h5-13,23H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIQWPDZYBKURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCC)N=NC2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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